N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 4-(4-chlorophenyl) and 5-(pyridin-4-yl) substitution on the 1,2,4-triazole core, linked via a sulfanyl group to an N-(5-chloro-2-methylphenyl)acetamide moiety. Its molecular formula is C₂₂H₁₇Cl₂N₅OS (inferred from structural analogs) .
Properties
CAS No. |
476484-08-9 |
|---|---|
Molecular Formula |
C22H17Cl2N5OS |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17Cl2N5OS/c1-14-2-3-17(24)12-19(14)26-20(30)13-31-22-28-27-21(15-8-10-25-11-9-15)29(22)18-6-4-16(23)5-7-18/h2-12H,13H2,1H3,(H,26,30) |
InChI Key |
WZXXINQFOCCUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” likely involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the coupling of the aromatic rings. Typical reaction conditions might include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to minimize costs and maximize efficiency. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Hydrogenated aromatic rings.
Substitution: New compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Pharmacological Properties
This compound belongs to a class of triazole derivatives known for their diverse biological activities. The following pharmacological properties have been identified:
- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties, inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that compounds similar to N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit potent antifungal activity against various strains of fungi, including Candida and Aspergillus species .
- Anticancer Potential : Research indicates that triazole compounds can induce apoptosis in cancer cells through multiple pathways. In vitro studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines, suggesting that N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also exhibit similar properties .
Case Studies
Several studies have explored the applications of triazole derivatives in clinical and preclinical settings:
Antifungal Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of various triazole compounds against resistant strains of Candida. The results indicated that certain derivatives exhibited enhanced efficacy compared to traditional antifungals .
Anticancer Research
In a study exploring the anticancer effects of triazole derivatives on breast cancer cells, researchers found that compounds similar to N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide induced significant apoptosis through caspase activation pathways .
Table: Summary of Applications and Findings
Mechanism of Action
The mechanism by which “N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” exerts its effects would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
Key analogs differ in substituents on the triazole ring and the acetamide-linked phenyl group. Below is a comparative analysis:
Notes:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance bioactivity by improving membrane permeability and target binding .
- Pyridine position : Pyridin-4-yl derivatives (target compound) generally exhibit stronger antimicrobial activity than pyridin-2-yl analogs due to improved π-π stacking .
- Triazole substituents : Bulky groups (e.g., 4-chlorophenyl) may hinder activity, while smaller groups (e.g., ethyl) improve solubility .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 374.8 g/mol. The structure features a triazole moiety and a sulfanyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClN₆OS |
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI Key | QDHIQFFFYXPTHZ-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key intermediates such as 5-chloro-2-methylaniline and 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole are prepared and then coupled through nucleophilic substitution and acylation reactions under controlled conditions to achieve high yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown activity against various bacterial strains and fungi. The incorporation of the sulfanyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
Anticancer Properties
N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar triazole structures have shown promising results in inhibiting cell proliferation in leukemia and breast cancer models .
The mechanism of action involves interaction with specific molecular targets within cells. The triazole moiety may coordinate with metal ions in metalloenzymes, while the sulfanyl group can form covalent bonds with thiol groups in proteins. This interaction can lead to inhibition of enzyme activity or disruption of cellular signaling pathways.
Case Studies
- Antitumor Activity : A study evaluated the effects of a related triazole compound on tumor growth in animal models. Results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound may inhibit tumor progression through apoptosis induction .
- Antibacterial Screening : A series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing moderate to strong antibacterial activity. The presence of the chlorophenyl group was noted to enhance the antibacterial efficacy .
- Inhibition Studies : Inhibition assays demonstrated that compounds structurally similar to N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in neuropharmacology .
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting 5-chloro-2-methylaniline with chloroacetyl chloride to form the acetamide backbone.
- Triazole ring formation : Cyclocondensation of thiosemicarbazides with substituted benzaldehydes under acidic conditions to generate the 1,2,4-triazole core.
- Sulfanyl linkage : Coupling the triazole intermediate with the acetamide via a thioether bond using NaH or K₂CO₃ as a base in anhydrous DMF .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and integration ratios.
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond connectivity (single-crystal diffraction data) .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Case Study : If NMR signals overlap or MS fragments are ambiguous:
Isotopic Labeling : Use deuterated analogs to clarify proton environments in crowded spectra.
2D NMR : Employ HSQC and HMBC to map through-bond correlations and confirm heterocyclic linkages.
X-ray Diffraction : Resolve discrepancies by comparing experimental crystallographic data (e.g., bond lengths, angles) with predicted models .
- Example : A study on triazole-thioacetamides used X-ray data to confirm sulfanyl bond angles (105–110°) and planarity of the triazole ring .
Q. What experimental approaches are effective for evaluating the compound’s structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., pyridinyl to phenyl, chloro to fluoro) and compare bioactivity.
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases).
- Biological Assays : Test analogs in enzyme inhibition assays (IC₅₀) or cell-based models (e.g., cytotoxicity in cancer lines).
- Key Finding : Analogous triazole derivatives with electron-withdrawing groups (e.g., Cl, CF₃) showed enhanced activity due to improved target binding .
Q. How can researchers address low solubility or stability during in vitro assays?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (DMSO ≤1%, cyclodextrins) or formulate as nanoparticles (liposomes).
- Stability Optimization :
- pH Adjustment : Test stability in buffers (pH 4–9) and add antioxidants (e.g., ascorbic acid) if degradation occurs.
- Light/Temperature Control : Store solutions in amber vials at −20°C.
- Validation : Monitor stability via HPLC at 24/48/72-hour intervals .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism to calculate IC₅₀/EC₅₀.
- Error Handling : Apply replicates (n ≥ 3) and report SEM. Use ANOVA for multi-group comparisons.
- Case Study : A triazole-acetamide derivative exhibited an IC₅₀ of 2.3 µM (95% CI: 1.9–2.8 µM) against EGFR kinase, validated via bootstrap resampling .
Q. How to interpret conflicting results between computational predictions and experimental bioactivity?
- Methodological Answer :
- Reevaluate Assumptions : Check force field parameters in docking studies (e.g., solvation effects, protonation states).
- Experimental Controls : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Example : A predicted IC₅₀ of 5 µM via docking diverged from experimental 15 µM due to unaccounted protein flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
